

Validating AZD8186 Target Engagement in Tumor Biopsies: A Comparative Guide

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3K β), in tumor biopsies. We will compare AZD8186 with other selective PI3K β inhibitors, presenting supporting experimental data, detailed protocols, and visual aids to facilitate understanding and application in a research setting.

Introduction to AZD8186 and PI3KB Inhibition

AZD8186 is a selective inhibitor of the p110 β isoform of PI3K, with additional activity against the p110 δ isoform. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and in tumors with loss of the tumor suppressor PTEN, there is a particular dependence on the PI3K β isoform for tumor growth and survival. Therefore, validating that AZD8186 effectively engages its target, PI3K β , within the tumor is crucial for its clinical development. This is typically assessed by measuring the phosphorylation of downstream biomarkers such as AKT and PRAS40.

Comparative Analysis of PI3KB Inhibitors

To provide a comprehensive overview, we compare the target engagement of AZD8186 with two other selective PI3K β inhibitors that have been evaluated in clinical trials: GSK2636771 and SAR260301.



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Quantitative Data on Target Engagement in Tumor Biopsies

The following table summarizes the available clinical and preclinical data on the inhibition of key pharmacodynamic biomarkers in tumor tissue following treatment with AZD8186 and its alternatives.



Inhibitor	Biomarke r	Assay	Tumor Type	Dose/Tre atment	% Inhibition I Change from Baseline	Referenc e
AZD8186	pAKT (S473) (membrano us)	IHC	Advanced Solid Tumors	60-120 mg BID	Variable reduction in H-score; individual patient data shows decreases from baseline.	[1][2][3]
pPRAS40	IHC	Advanced Solid Tumors	60-120 mg BID	Variable reduction in H-score; individual patient data shows decreases from baseline.	[1][2][3]	
pAKT (S473 & T308), pPRAS40	Western Blot	HCC70 Xenografts	25-50 mg/kg BID	Dose and time-dependent inhibition observed.	[4][5]	-
GSK26367 71	pAKT (S473), pPRAS40 (T246)	Not Specified	Advanced Solid Tumors	400 mg QD (RP2D)	Decreases observed in 4 of 5 evaluable patients.	[6]

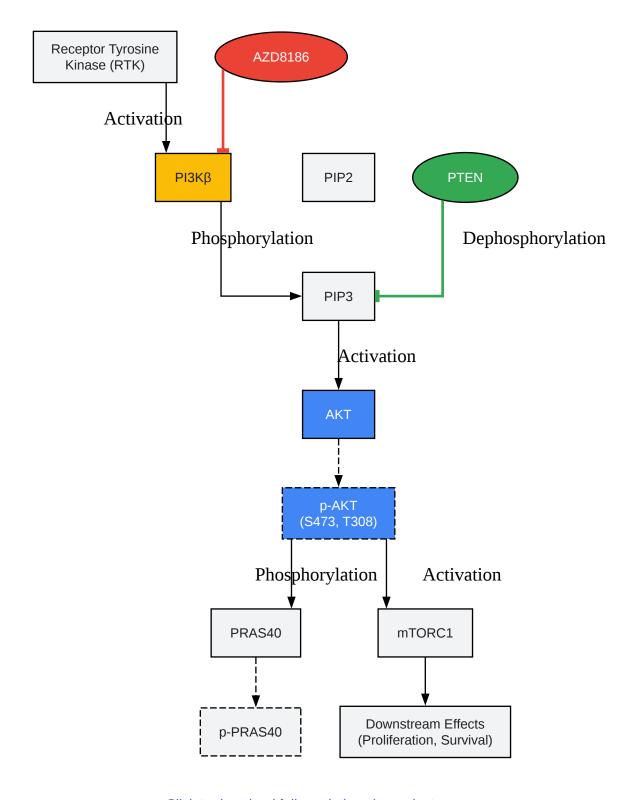


pAKT (S473) / Total AKT	Meso Scale Discovery	Platelet- Rich Plasma	100-500 mg QD	Median decrease from baseline of ≥61%.	[6]	
pAKT (S473)	Western Blot	PTEN- deficient cells	Concentrati on- dependent	Significant inhibition observed.		_
SAR26030 1	рАКТ	Meso Scale Discovery	Platelets	100 mg QD - 800 mg BID	Maximal inhibition correlated with exposure, but sustained inhibition was not achieved.	[7][8]
pAKT (S473 & T308)	Not Specified	PTEN- deficient Xenografts	Oral administrati on	Dose and time-dependent inhibition.	[9]	

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.

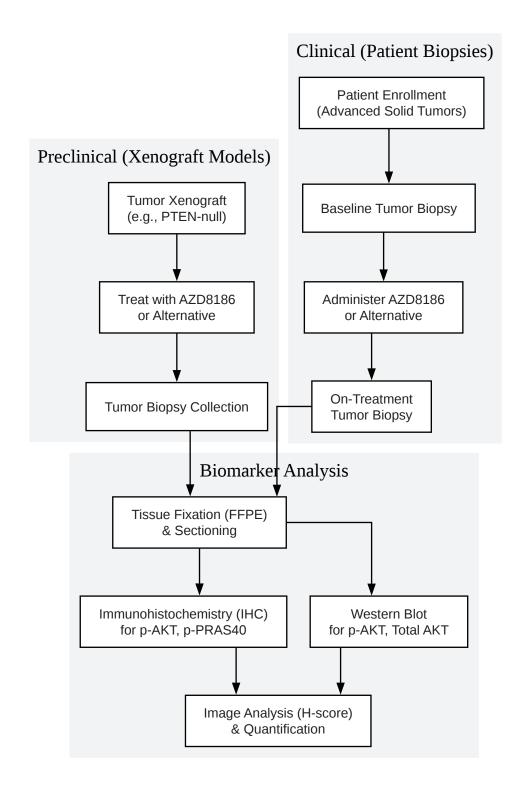




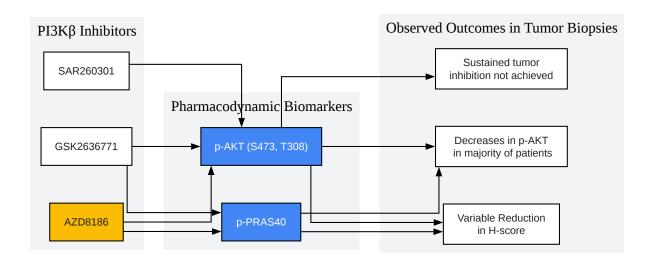
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Caption: PI3Kß signaling pathway and the inhibitory action of AZD8186.









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